molecular formula C16H14Cl2N2O3 B12053304 2-(2,3-Dichlorophenoxy)-N'-(3-methoxybenzylidene)acetohydrazide CAS No. 477731-38-7

2-(2,3-Dichlorophenoxy)-N'-(3-methoxybenzylidene)acetohydrazide

Cat. No.: B12053304
CAS No.: 477731-38-7
M. Wt: 353.2 g/mol
InChI Key: PVDJRVVQXQOBQQ-DJKKODMXSA-N
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Description

2-(2,3-Dichlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a dichlorophenoxy group and a methoxybenzylidene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide typically involves the condensation of 2-(2,3-dichlorophenoxy)acetic acid hydrazide with 3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy or methoxybenzylidene groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.

Scientific Research Applications

2-(2,3-Dichlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby interfering with their normal function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide
  • 2-(2,3-Dichlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide
  • 2-(2,3-Dichlorophenoxy)-N’-(3-ethoxybenzylidene)acetohydrazide

Uniqueness

2-(2,3-Dichlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide is unique due to the specific positioning of the dichlorophenoxy and methoxybenzylidene groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

477731-38-7

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-12-5-2-4-11(8-12)9-19-20-15(21)10-23-14-7-3-6-13(17)16(14)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

PVDJRVVQXQOBQQ-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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